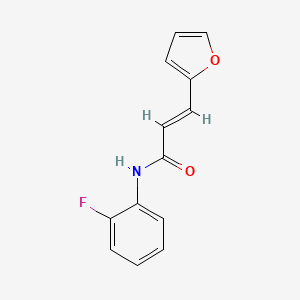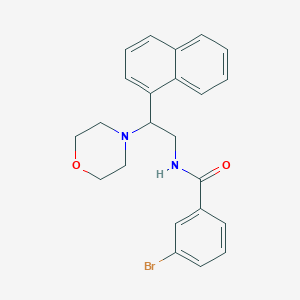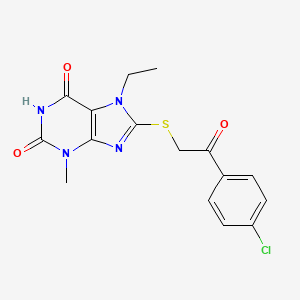![molecular formula C20H22N4O6S B2474488 N1-(Benzo[d][1,3]dioxol-5-yl)-N2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamid CAS No. 1448130-86-6](/img/structure/B2474488.png)
N1-(Benzo[d][1,3]dioxol-5-yl)-N2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H22N4O6S and its molecular weight is 446.48. The purity is usually 95%.
BenchChem offers high-quality N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Eine Reihe von 1-Benzo[1,3]dioxol-5-yl-Indolen mit 3-N-fusionierten Heteroaryl-Molekülen wurde basierend auf Literaturberichten über die Aktivität von Indolen gegen verschiedene Krebszelllinien entwickelt . Diese Verbindungen wurden über eine Pd-katalysierte C-N-Kreuzkupplung synthetisiert und auf ihre Antitumoraktivität gegen Prostata (LNCaP), Pankreas (MIA PaCa-2) und akute lymphatische Leukämie (CCRF-CEM) Krebszelllinien untersucht .
Struktur-Wirkungs-Beziehungsstudie
Eine detaillierte Struktur-Wirkungs-Beziehungsstudie führte zur Identifizierung von 3-N-Benzo[1,2,5]oxadiazol 17 und 3-N-2-Methylchinolin 20, deren IC50-Werte gegen CCRF-CEM und MIA PaCa-2 im Bereich von 328 bis 644 nM lagen . Weitere mechanistische Studien zeigten, dass 20 eine Zellzyklusarretierung in der S-Phase verursachte und Apoptose in CCRF-CEM-Krebszellen induzierte .
Arzneimittelentwicklung
Die Verbindung wurde bei der Entwicklung von substituierten Cinnaמידen verwendet, einer Reihe von N-((Benzo[1,3]dioxol-5-yl)methylen)-2-cyano-3-substituierten Phenylacrylohydraziden . Diese Verbindungen haben sich als potente Cyclooxygenase-Inhibitoren, Antikonvulsiva, Antioxidantien, entzündungshemmende Mittel, Analgetika, antimikrobielle, antituberkulöse, antivirale, Schistosomiasis-, antithrombozytäre und antitumorale Wirkstoffe erwiesen .
In-Silico-Screening
Die Verbindung wurde im In-Silico-Screening auf Arzneimittelähnlichkeit und ADME-Studien verwendet . Alle Derivate erfüllen die Lipinski-Regel von fünf und haben gute bioaktive Scores .
Vorhersage molekularer Eigenschaften
Die Verbindung wurde zur Vorhersage von molekularen Eigenschaften verwendet, die für Arzneimittelmotive relevant sind, einschließlich der Vorhersage von ADME-Eigenschaften, BBB-Penetration und Löslichkeit .
Antirheumatische Aktivität
Die Verbindung wurde zur Behandlung von rheumatischer Arthritis, rheumatoider Arthritis und Osteoarthritis verwendet .
Wirkmechanismus
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a critical protein in the formation of the cell’s cytoskeleton, which maintains cell shape, enables some cell motion, and plays crucial roles in both intracellular transport and cell division .
Mode of Action
The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the cell cycle by causing cell cycle arrest at the S phase . This disruption of the cell cycle can lead to the induction of apoptosis in cancer cells .
Result of Action
The compound’s action results in the induction of apoptosis and cell cycle arrest in cancer cells . This means that the compound can prevent the cells from dividing and growing, leading to cell death .
Biochemische Analyse
Biochemical Properties
It has been shown to have anticancer activity against various cancer cell lines
Cellular Effects
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide has been shown to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells
Molecular Mechanism
It has been shown to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells
Temporal Effects in Laboratory Settings
It has been shown to have anticancer activity against various cancer cell lines
Dosage Effects in Animal Models
It has been shown to have anticancer activity against various cancer cell lines
Metabolic Pathways
It has been shown to have anticancer activity against various cancer cell lines
Transport and Distribution
It has been shown to have anticancer activity against various cancer cell lines
Subcellular Localization
It has been shown to have anticancer activity against various cancer cell lines
Eigenschaften
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c25-19(20(26)23-15-3-4-17-18(10-15)30-13-29-17)22-11-14-5-8-24(9-6-14)31(27,28)16-2-1-7-21-12-16/h1-4,7,10,12,14H,5-6,8-9,11,13H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCPQBWJDMEIOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-fluoro-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]benzene-1-sulfonamide](/img/structure/B2474407.png)

![5-bromo-3-[(1Z)-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole](/img/structure/B2474409.png)
![N-[3-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2474410.png)



![N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2474415.png)




![7'-chloro-N-(2-methoxyphenyl)-1'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2474425.png)
![7-(3,4-diethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2474427.png)
